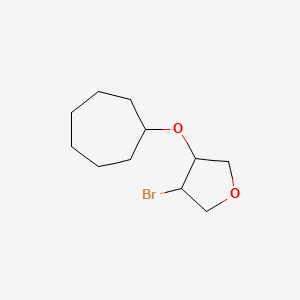
3-Bromo-4-(cycloheptyloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cycloheptyloxy)oxolane is an organic compound with the molecular formula C11H19BrO2. It is a brominated oxolane derivative, characterized by the presence of a bromine atom at the third position and a cycloheptyloxy group at the fourth position of the oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptyloxy)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the reaction of 4-(cycloheptyloxy)oxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(cycloheptyloxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-substituted-4-(cycloheptyloxy)oxolanes.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(cycloheptyloxy)oxolane.
Scientific Research Applications
3-Bromo-4-(cycloheptyloxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cycloheptyloxy)oxolane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring is susceptible to cleavage and formation of higher oxidation state compounds. The molecular targets and pathways involved are determined by the specific chemical environment and reagents used.
Comparison with Similar Compounds
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure with a cyclopentylmethoxy group instead of a cycloheptyloxy group.
Tetrahydrofuran (THF): A simpler oxolane derivative without bromination or additional substituents.
Uniqueness: 3-Bromo-4-(cycloheptyloxy)oxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxolane derivatives. The presence of the cycloheptyloxy group adds steric bulk and influences the compound’s chemical behavior.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-bromo-4-cycloheptyloxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
InChI Key |
GYIUDGFOECVHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2COCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


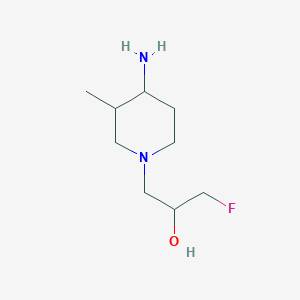

![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
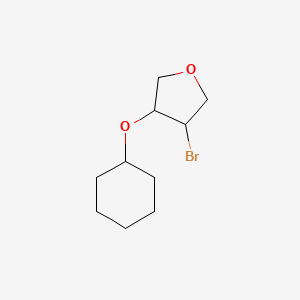
![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)


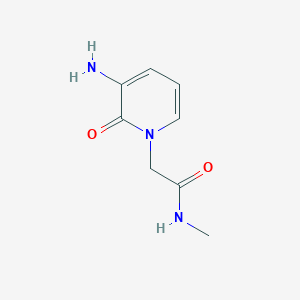
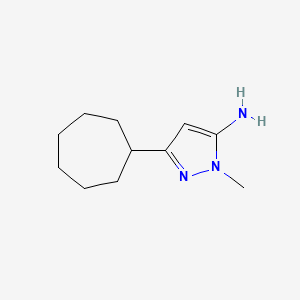
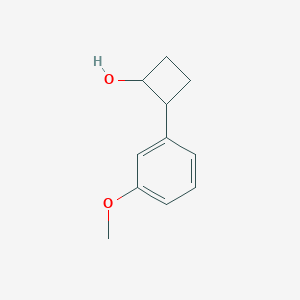

![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
